An In-Depth Technical Guide to Indoline-1-Carboxylic Acid: Structure, Properties, and Applications
An In-Depth Technical Guide to Indoline-1-Carboxylic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoline-1-carboxylic acid, also known as 2,3-dihydroindole-1-carboxylic acid, is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique structural framework, comprising a bicyclic system with a fused benzene ring and a nitrogen-containing five-membered ring, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The presence of the carboxylic acid group directly attached to the indoline nitrogen atom offers a reactive handle for a multitude of chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of indoline-1-carboxylic acid, offering insights for its effective utilization in research and drug discovery.
Molecular Structure and Physicochemical Properties
Indoline-1-carboxylic acid possesses a distinctive bicyclic structure where a benzene ring is fused to a pyrrolidine ring. The nitrogen atom at position 1 is acylated with a carboxyl group, which significantly influences the molecule's electronic properties and reactivity.
Chemical Structure
The systematic IUPAC name for this compound is 2,3-dihydroindole-1-carboxylic acid. Its molecular formula is C₉H₉NO₂, corresponding to a molecular weight of 163.17 g/mol .[1] The core indoline structure is non-planar, which can be a desirable feature in drug design to enhance solubility and improve pharmacokinetic profiles.[2]
Physicochemical Properties
The physicochemical properties of indoline-1-carboxylic acid are crucial for its handling, storage, and application in synthesis. While specific experimental data for the pure compound is not extensively documented in readily available literature, general characteristics can be inferred from the behavior of similar carboxylic acids and N-acylated indolines.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| IUPAC Name | 2,3-dihydroindole-1-carboxylic acid | [1] |
| CAS Number | 763047-58-1 | [1] |
| Appearance | Expected to be a solid at room temperature. | Inferred from related carboxylic acids. |
| Solubility | Likely soluble in polar organic solvents such as DMSO and methanol.[3] Insoluble in water.[3] Carboxylic acids with a limited number of carbon atoms generally show some water solubility due to hydrogen bonding, but the larger indoline scaffold may reduce this.[4][5] | Inferred from related compounds. |
| Melting Point | Not definitively reported, but related indole carboxylic acids have melting points that can range significantly, often with decomposition. For example, indole-3-carboxylic acid melts at 232-234 °C (dec.).[6] | Inferred from related compounds. |
| pKa | The acidity of the carboxylic acid proton is influenced by the electron-withdrawing nature of the adjacent nitrogen and the aromatic ring. The pKa is predicted to be around 2.04 ± 0.20.[3] | Inferred from related compounds. |
Synthesis of Indoline-1-Carboxylic Acid
The synthesis of indoline-1-carboxylic acid typically involves the N-carboxylation of indoline. Several methods can be employed for this transformation, with the choice of reagent and conditions influencing the yield and purity of the product.
General Synthetic Approach: N-Carboxylation of Indoline
The most direct route to indoline-1-carboxylic acid is the reaction of indoline with a suitable carboxylating agent. This can be achieved through various methods, including the use of carbon dioxide in the presence of a base.
Caption: General workflow for the synthesis of indoline-1-carboxylic acid.
Detailed Experimental Protocol: N-Carboxylation using Sodium Bicarbonate
This protocol describes a potentially milder and more environmentally friendly approach using sodium bicarbonate as the base and water as a co-solvent. This method avoids the use of highly reactive and hazardous reagents.
Materials:
-
Indoline
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Hydrochloric acid (HCl), dilute solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indoline in a suitable organic solvent.
-
Addition of Base: Add an aqueous solution of sodium bicarbonate to the indoline solution. The two-phase mixture should be stirred vigorously to ensure efficient mixing.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water to remove any remaining sodium bicarbonate.
-
Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate to form the carboxylic acid.
-
Extract the acidified aqueous layer with a fresh portion of the organic solvent.
-
Combine all organic layers.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude indoline-1-carboxylic acid.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Sodium Bicarbonate as Base: Using a mild base like sodium bicarbonate is advantageous as it is less hazardous and easier to handle than strong bases like sodium hydride or organolithium reagents. It is sufficient to deprotonate the indoline nitrogen to facilitate the reaction.
-
Vigorous Stirring: In a two-phase system, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, thereby increasing the reaction rate.
-
Acidic Work-up: The initial product of the carboxylation is the sodium salt of indoline-1-carboxylic acid, which is water-soluble. Acidification is necessary to protonate the carboxylate and allow for its extraction into an organic solvent.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of indoline-1-carboxylic acid.
Infrared (IR) Spectroscopy
The IR spectrum of indoline-1-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid and indoline moieties.
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.[7][8]
-
C=O Stretch: A strong, sharp absorption band is anticipated between 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.[7] The position of this band can be influenced by hydrogen bonding.
-
C-N Stretch: A stretching vibration for the C-N bond of the N-acylated indoline would likely appear in the fingerprint region.
-
Aromatic C-H Stretch: Peaks corresponding to the aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of indoline-1-carboxylic acid.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.
-
Aromatic Protons: The protons on the benzene ring will appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm).
-
Indoline Protons (-CH₂CH₂-): The two methylene groups of the indoline ring will likely appear as triplets in the aliphatic region. The protons at C2 (adjacent to the nitrogen) are expected to be downfield from the protons at C3.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.
-
Aromatic Carbons: Six signals are expected in the aromatic region (around 110-150 ppm).
-
Indoline Carbons (-CH₂CH₂-): Two signals for the aliphatic carbons of the indoline ring are expected in the upfield region.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of indoline-1-carboxylic acid (163.17 g/mol ).
-
Fragmentation: A characteristic fragmentation pattern would involve the loss of the carboxyl group (-COOH, 45 Da) or the loss of carbon dioxide (-CO₂, 44 Da) from the molecular ion.[9]
Chemical Reactivity
The reactivity of indoline-1-carboxylic acid is dominated by the carboxylic acid group and the indoline ring system.
Caption: Key reaction pathways of indoline-1-carboxylic acid.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo a variety of standard transformations:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.
-
Amide Bond Formation: Coupling with an amine using standard peptide coupling reagents (e.g., DCC, EDC, HATU) will form an amide. This is a crucial reaction for incorporating the indoline scaffold into peptide-like structures.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions Involving the Indoline Ring
-
Dehydrogenative Aromatization: The indoline ring can be oxidized to the corresponding indole ring. This transformation provides a route to indole-1-carboxylic acid and its derivatives.[1]
-
Electrophilic Aromatic Substitution (EAS): The benzene ring of the indoline nucleus is susceptible to electrophilic attack. The N-acyl group is deactivating, and the substitution pattern will be directed by its electronic influence.
Applications in Drug Discovery and Medicinal Chemistry
The indoline scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[2] Indoline-1-carboxylic acid serves as a key intermediate for the synthesis of a diverse range of derivatives with potential therapeutic applications.
As a Scaffold for Bioactive Molecules
The ability to modify both the carboxylic acid group and the indoline ring allows for the creation of large libraries of compounds for high-throughput screening. The indoline core is found in compounds with a wide array of biological activities, including:
-
Anticancer agents
-
Antihypertensive agents
-
Anti-inflammatory agents
-
Antimicrobial agents [2]
Specific Examples of Application
While direct applications of indoline-1-carboxylic acid are often part of proprietary drug development pipelines, the broader class of indole and indoline carboxylic acids are extensively studied. For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase.[10] The N-carboxylation of indoles is a key step in the synthesis of various pharmaceutically relevant molecules.[11]
Safety and Handling
As a research chemical, indoline-1-carboxylic acid should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14]
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
Indoline-1-carboxylic acid is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique structural features and the reactivity of its carboxylic acid group provide a powerful platform for the synthesis of a wide range of complex molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this compound in the development of novel pharmaceuticals and functional materials. Further exploration of its applications is expected to continue yielding new and important discoveries in the field of drug discovery.
References
-
BenchChem. Indoline-1-carboxylic Acid | Research Compound.
-
Zeng, L., Lin, Y., & Cui, S. (2020). Indole-N-Carboxylic Acids and Indole-N-Carboxamides in Organic Synthesis. Chemistry – An Asian Journal, 15(7), 973-985.
-
PrepChem. Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride.
-
Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023).
-
Organic Chemistry Portal. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.
-
Nikolaeva, I. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7539.
-
Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
-
ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid.
-
Loba Chemie. INDOLINE MSDS CAS-No.: 496-15-1 MSDS.
-
ResearchGate. Development and Application of Indolines in Pharmaceuticals.
-
National Institutes of Health. Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. (2023).
-
PubChem. Indoline-2-carboxylic acid.
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
-
National Institutes of Health. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands.
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
-
Fisher Scientific. SAFETY DATA SHEET - Indoline.
-
YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.
-
Organic Chemistry Portal. Synthesis of indolines.
-
ChemicalBook. Indoline - Safety Data Sheet.
-
Chemistry LibreTexts. 2.2: Physical Properties of Carboxylic Acids.
-
UCLA Chemistry & Biochemistry. IR: carboxylic acids.
-
ACS Publications. Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. (2023).
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.
-
ResearchGate. Indole carboxylation reaction by AnInD in the presence of 1 M KHCO₃.
-
ACS Publications. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes.
-
Echemi. IR Spectra for Carboxylic Acid | Detailed Guide.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
-
PubChem. 2-Oxo-1,3-dihydroindole-6-carboxylic acid.
-
Oregon State University. 13C NMR Chemical Shift.
-
Michigan State University. Carboxylic Acid Reactivity.
-
National Institutes of Health. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids.
-
Fisher Scientific. SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid.
-
Semantic Scholar. 13C NMR spectroscopy of indole derivatives.
-
ChemicalBook. Indole-3-carboxylic acid CAS#: 771-50-6.
-
CDH Fine Chemical. INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7.
-
Whitman College. GCMS Section 6.12.
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fishersci.com [fishersci.com]
- 6. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
- 14. Indoline - Safety Data Sheet [chemicalbook.com]
